5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
Description
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a pyrimidine derivative featuring a tetrahydropyrimidine core substituted with a 4-chlorobenzyl group at position 5 and a carbaldehyde moiety at position 4. The compound’s structure combines electron-withdrawing (chlorobenzyl, carbonyl) and reactive (aldehyde) groups, which influence its physicochemical and biological properties.
Properties
CAS No. |
21328-03-0 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-3-1-7(2-4-8)5-9-10(6-16)14-12(18)15-11(9)17/h1-4,6H,5H2,(H2,14,15,17,18) |
InChI Key |
UWBOXXYMHMKQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and barbituric acid.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde with selected analogs from the literature:
Key Observations:
- Aldehyde vs. Cyano/Thiourea Groups: The carbaldehyde group in the target compound distinguishes it from cyano-substituted analogs (e.g., 11b, 12) and thiourea derivatives (e.g., compound 6 in ). The aldehyde’s electrophilic nature may enhance reactivity in nucleophilic addition reactions, such as Schiff base formation, compared to the inert cyano group .
- Chlorobenzyl vs. Chlorine’s electron-withdrawing effect could modulate electronic properties and solubility .
Physicochemical Properties
Melting Points and Spectral Data:
- Spectral Signatures: The aldehyde’s characteristic IR peak (~2820 cm⁻¹ for C–H stretch) and NMR proton signal (~9.5–10.5 ppm) would differentiate it from compounds with cyano (IR ~2220 cm⁻¹) or thiourea (IR ~1092 cm⁻¹) groups .
Biological Activity
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, supported by data tables and relevant research findings.
Molecular Formula: CHClNO
Molecular Weight: 295.69 g/mol
CAS Number: [Not specifically listed]
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit notable antimicrobial properties. The presence of the 4-chlorobenzyl group enhances the compound's activity against various bacterial strains. A study conducted on similar pyrimidine derivatives demonstrated a significant inhibition of growth against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound also shows promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those derived from breast and colon cancers. The mechanism appears to involve the activation of caspase pathways.
Case Study: Apoptosis Induction
A recent study assessed the effects of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde on MCF-7 (breast cancer) cells:
- Cell Viability Assay: The compound was tested at varying concentrations (10 µM to 100 µM).
- Results:
- At 50 µM concentration, cell viability dropped to 40%.
- Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes that are critical in disease pathways. Notably, it has shown inhibition against:
- Aldose Reductase: Important in diabetic complications.
- Cyclooxygenase (COX): Implicated in inflammation and pain.
Inhibition Data
| Enzyme | IC (µM) |
|---|---|
| Aldose Reductase | 15 |
| COX-1 | 20 |
| COX-2 | 25 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
